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Cat. No.: B147118 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Hosomi-Sakurai reaction,

with a specific focus on the role and mechanism of allyltrimethylsilane. This powerful carbon-

carbon bond-forming reaction has found widespread application in the synthesis of complex

molecules, particularly in the pharmaceutical industry.

Introduction
The Hosomi-Sakurai reaction is a Lewis acid-promoted allylation of various electrophiles, most

notably aldehydes and ketones, using allyltrimethylsilane as the nucleophilic allyl source.[1]

[2] This reaction is highly valued for its ability to form homoallylic alcohols, which are versatile

intermediates in organic synthesis. The use of stable and less toxic allylsilanes makes this

reaction a favorable alternative to using more reactive allyl-metal reagents.[3] The reaction

generally proceeds with high regioselectivity, with the electrophile attacking the γ-carbon of the

allyltrimethylsilane.[4]

Reaction Mechanism
The generally accepted mechanism of the Hosomi-Sakurai reaction involves the activation of

the carbonyl electrophile by a Lewis acid.[1] This activation enhances the electrophilicity of the

carbonyl carbon, facilitating the nucleophilic attack by the π-electrons of the
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allyltrimethylsilane. A key feature of this mechanism is the stabilization of the resulting β-

carbocation intermediate by the silicon group through hyperconjugation, an effect known as the

β-silicon effect. Subsequent elimination of the trimethylsilyl group leads to the formation of the

carbon-carbon double bond in the homoallylic alcohol product.

A fluoride-triggered autocatalysis mechanism has also been proposed, particularly when

fluoride ions are used as the catalyst.
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Caption: General mechanism of the Lewis acid-catalyzed Hosomi-Sakurai reaction.

Applications in Synthesis
The Hosomi-Sakurai reaction is a valuable tool in organic synthesis, particularly for the

construction of complex natural products and pharmaceutical agents. The reaction allows for

the stereoselective formation of carbon-carbon bonds, which is crucial in the synthesis of chiral

molecules. It has been employed in the total synthesis of various natural products, including

those with polycyclic structures and multiple stereocenters.
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The efficiency of the Hosomi-Sakurai reaction is influenced by the choice of Lewis acid,

solvent, temperature, and the nature of the substrates. Below are tables summarizing typical

yields for the reaction with various aldehydes and ketones.

Table 1: Hosomi-Sakurai Reaction of Aldehydes with Allyltrimethylsilane

Entry
Aldehyd
e

Lewis
Acid
(equiv.)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Benzalde

hyde

TiCl4

(1.0)
CH2Cl2 -78 1 95

2

Cyclohex

anecarbo

xaldehyd

e

TiCl4

(1.0)
CH2Cl2 -78 1 92

3
Cinnamal

dehyde

TiCl4

(1.0)
CH2Cl2 -78 1.5

85 (1,2-

adduct)

4
Isobutyra

ldehyde

BF3·OEt

2 (1.0)
CH2Cl2 -78 2 88

Table 2: Hosomi-Sakurai Reaction of Ketones with Allyltrimethylsilane
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Entry Ketone
Lewis
Acid
(equiv.)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Acetophe

none

TiCl4

(1.0)
CH2Cl2 -78 to 0 3 89

2
Cyclohex

anone

TiCl4

(1.0)
CH2Cl2 -78 to 0 3 91

3

4-Phenyl-

3-buten-

2-one

TiCl4

(1.0)
CH2Cl2 -40 0.5

78-80

(conjugat

e

addition)

4

4'-

Methoxy

acetophe

none

AgF

(0.05) /

(R)-

Difluorop

hos

(0.05)

THF -78 to -40 24
95 (94%

ee)

Table 3: Diastereoselectivity in the Hosomi-Sakurai Reaction with Substituted Allylsilanes
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Entry
Electroph
ile

Allylsilan
e

Lewis
Acid

dr
(syn:anti)

Yield (%)
Referenc
e

1
Benzaldeh

yde

(E)-

Crotyltrimet

hylsilane

TiCl4 >95:5 90

2
Benzaldeh

yde

(Z)-

Crotyltrimet

hylsilane

TiCl4 10:90 85

3
Intermediat

e 73

(E)-

Crotyltrimet

hylsilane

TiCl4 5:1 78

4
Intermediat

e 73

(E)-

Crotyltrimet

hylsilane

BF3·OEt2 1:5 88

Experimental Protocols
Protocol 1: General Procedure for the Hosomi-Sakurai Reaction of an Aldehyde

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Dissolve aldehyde (1.0 equiv)
in anhydrous CH2Cl2 under N2

Cool to -78 °C

Add TiCl4 (1.0 equiv) dropwise

Stir for 15 min

Add allyltrimethylsilane (1.2 equiv)
dropwise

Stir at -78 °C for 1-3 h
(monitor by TLC)

Quench with saturated aq. NH4Cl

Warm to room temperature

Extract with CH2Cl2 (3x)

Dry organic layers over Na2SO4

Concentrate in vacuo

Purify by flash chromatography

End

Click to download full resolution via product page

Caption: Experimental workflow for the allylation of an aldehyde.
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Detailed Steps:

To a stirred solution of the aldehyde (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2)

under a nitrogen atmosphere, cool the reaction mixture to -78 °C.

Slowly add titanium tetrachloride (TiCl4, 1.0 equivalent) dropwise to the solution.

Stir the mixture for 15 minutes at -78 °C.

Add allyltrimethylsilane (1.2 equivalents) dropwise.

Continue stirring at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride (NH4Cl).

Allow the mixture to warm to room temperature.

Extract the aqueous layer with CH2Cl2 (three times).

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

homoallylic alcohol.

Protocol 2: Procedure for the Conjugate Allylation of an α,β-Unsaturated Ketone
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Start

Dissolve α,β-unsaturated ketone (1.0 equiv)
 and allyltrimethylsilane (1.3 equiv) in CH2Cl2

Cool to -40 °C

Add TiCl4 (1.0 equiv) slowly

Stir at -40 °C for 30 min

Hydrolyze with H2O

Add ethyl ether and warm to rt

Separate organic layer

Extract aqueous layer with ether (3x)

Wash combined organic layers with
satd. NaHCO3 and brine

Dry over Na2SO4

Concentrate in vacuo

Purify by vacuum distillation

End

Click to download full resolution via product page

Caption: Experimental workflow for the conjugate allylation of an enone.
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Detailed Steps:

In a flask equipped with a stirrer, add a solution of the α,β-unsaturated ketone (1.0

equivalent) in dichloromethane (CH2Cl2).

Immerse the flask in a dry ice-methanol bath to cool to -40°C.

Slowly add titanium tetrachloride (TiCl4, 1.0 equivalent) via syringe to the stirred mixture.

After 5 minutes, add a solution of allyltrimethylsilane (1.3 equivalents) in CH2Cl2 dropwise

over a 30-minute period.

Stir the resulting mixture for 30 minutes at -40°C.

Hydrolyze the reaction by adding water.

Add ethyl ether and allow the mixture to warm to room temperature with stirring.

Separate the organic layer and extract the aqueous layer three times with ethyl ether.

Combine the organic extracts and wash successively with saturated sodium bicarbonate and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under

reduced pressure.

Purify the residue by vacuum distillation to obtain the desired β,γ-unsaturated ketone.

Conclusion
The Hosomi-Sakurai reaction, utilizing allyltrimethylsilane, is a cornerstone of modern organic

synthesis. Its reliability, high yields, and stereocontrol make it an indispensable tool for the

construction of complex molecular architectures relevant to drug discovery and development.

The provided protocols offer a starting point for researchers to employ this powerful reaction in

their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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